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# N-(2-bromoethyl)methanesulfonamide: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-(2- bromoethyl)methanesulfonamide	
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## **Abstract**

**N-(2-bromoethyl)methanesulfonamide** is a key bifunctional molecule utilized extensively in organic synthesis. Its structure incorporates a reactive bromoethyl group, an excellent substrate for nucleophilic substitution, and a methanesulfonamide moiety, a common pharmacophore in medicinal chemistry. This guide provides an in-depth overview of the discovery and history of this compound, focusing on its synthesis, chemical properties, and applications as a versatile building block in the development of novel chemical entities. Detailed experimental protocols for its preparation are presented, alongside a summary of its key quantitative data.

## **Introduction and Historical Context**

The precise date and original publication detailing the first synthesis of **N-(2-bromoethyl)methanesulfonamide** are not readily available in the surveyed chemical literature. However, its emergence as a valuable synthetic intermediate is closely tied to the broader development of sulfonamide chemistry and the strategic use of bifunctional reagents in organic synthesis. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, driving the development of versatile building blocks for its incorporation into new molecular frameworks.[1] **N-(2-**

bromoethyl)methanesulfonamide fits this role by providing a reliable scaffold for introducing



a methanesulfonamide group linked to a reactive ethyl chain. The presence of the bromine atom offers a convenient handle for further chemical modifications through nucleophilic substitution reactions, making it a valuable tool for synthetic chemists.[1]

## **Physicochemical Properties**

A summary of the key physicochemical properties of **N-(2-bromoethyl)methanesulfonamide** is provided in Table 1.

Table 1: Physicochemical Properties of N-(2-bromoethyl)methanesulfonamide

Property	Value	Reference	
CAS Number	63132-74-1	[2]	
Molecular Formula	C3H8BrNO2S	[2]	
Molecular Weight	202.07 g/mol	[2]	
Appearance	White to off-white solid (predicted)	General knowledge	
Melting Point	Not reported		
Boiling Point	Not reported	_	
Solubility	Soluble in polar organic solvents (e.g., THF, pyridine)	[1]	

## Synthesis of N-(2-bromoethyl)methanesulfonamide

Two primary synthetic routes for **N-(2-bromoethyl)methanesulfonamide** have been reported in the literature.[1] Both methods are based on common and well-established organic reactions.

## Method 1: From 2-Bromoethylamine Hydrobromide and Methanesulfonyl Chloride

This approach involves the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base, typically pyridine, which also serves as the solvent.[1]



#### 3.1.1. Experimental Protocol

Materials: 2-bromoethylamine hydrobromide, methanesulfonyl chloride, pyridine, diethyl
ether, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride (brine),
anhydrous magnesium sulfate.

#### Procedure:

- To a stirred solution of 2-bromoethylamine hydrobromide (1.0 eq) in pyridine (0.2 M) at 0-5
   °C is added methanesulfonyl chloride (1.05 eq) dropwise.
- The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved by column chromatography on silica gel or by recrystallization.

## Method 2: From Methanesulfonamide and 1,2-Dibromoethane

This alternative route involves the N-alkylation of methanesulfonamide with 1,2-dibromoethane using a non-nucleophilic base in an inert solvent.[1]

#### 3.2.1. Experimental Protocol

- Materials: Methanesulfonamide, 1,2-dibromoethane, triethylamine, anhydrous tetrahydrofuran (THF), diethyl ether, water, saturated aqueous sodium chloride (brine), anhydrous sodium sulfate.
- Procedure:



- To a stirred suspension of methanesulfonamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (0.3 M) at 0-5 °C is added 1,2-dibromoethane (1.5 eq) dropwise.
- The reaction mixture is stirred at 0-5 °C for 2 hours and then at room temperature overnight.
- The reaction progress is monitored by TLC.
- After completion, the reaction mixture is filtered to remove the triethylammonium bromide salt.
- The filtrate is concentrated under reduced pressure.
- The residue is dissolved in diethyl ether and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
- The crude product is purified by flash column chromatography.

Table 2: Comparison of Synthetic Methods

Parameter	Method 1	Method 2
Starting Materials	2-Bromoethylamine hydrobromide, Methanesulfonyl chloride	Methanesulfonamide, 1,2- Dibromoethane
Base	Pyridine	Triethylamine
Solvent	Pyridine	Anhydrous Tetrahydrofuran (THF)
Reaction Temperature	0–5 °C	0–5 °C
Typical Yield	Not explicitly reported, expected to be moderate to good.	Not explicitly reported, expected to be moderate to good.



## **Spectroscopic Data**

While a specific, published high-resolution spectrum for N-(2-

**bromoethyl)methanesulfonamide** was not found in the initial search, the expected NMR chemical shifts can be predicted based on the analysis of similar structures.

Table 3: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data for **N-(2-bromoethyl)methanesulfonamide** 

<sup>1</sup> H NMR (predicted)	δ (ppm)	Multiplicity	Integration	Assignment
~5.0-5.5	t (broad)	1H	NH	
~3.6	t	2H	CH2-Br	_
~3.4	q	2H	CH2-NH	_
~3.0	S	3H	CH₃-S	_
<sup>13</sup> C NMR (predicted)	δ (ppm)	Assignment		_
~42.0	CH₃-S		_	
~45.0	CH2-NH	_		
~30.0	CH2-Br	_		

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds. Actual experimental values may vary.

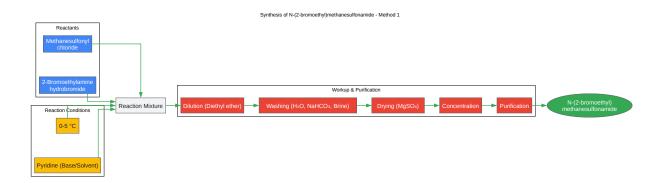
## **Synthetic Utility and Applications**

**N-(2-bromoethyl)methanesulfonamide** is a valuable building block due to its dual reactivity. The bromoethyl group readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This has been exploited in the synthesis of more complex molecules, including kinase inhibitors and various heterocyclic compounds.[1] The methanesulfonamide group itself is a key pharmacophore that can engage in hydrogen bonding with biological targets.



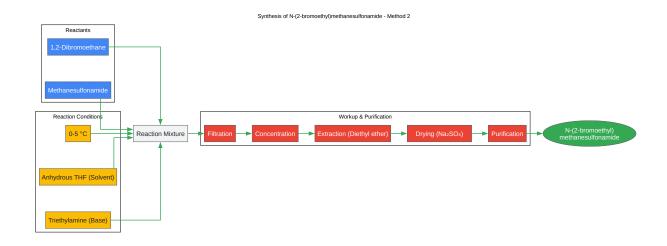
## **Experimental Workflows**

The synthetic procedures described in Section 3 can be visualized as logical workflows.



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Caption: Workflow for the synthesis of **N-(2-bromoethyl)methanesulfonamide** via Method 1.



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Caption: Workflow for the synthesis of N-(2-bromoethyl)methanesulfonamide via Method 2.

## Conclusion

**N-(2-bromoethyl)methanesulfonamide** serves as a cornerstone building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials,



combined with its dual reactivity, ensures its continued importance in the construction of complex molecular architectures and the development of novel therapeutic agents. While its own biological activity is not extensively documented, its role as a precursor to a multitude of biologically active compounds is well-established. This guide provides a foundational understanding of this versatile compound for researchers engaged in drug discovery and chemical synthesis.

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### References

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